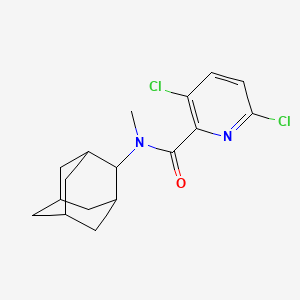
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. Memantine belongs to the class of drugs known as NMDA receptor antagonists. It works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes.
Mécanisme D'action
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes. By blocking these receptors, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can reduce the excitotoxicity that occurs in the brain during neurological disorders.
Biochemical and Physiological Effects:
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against oxidative stress. It can also increase the levels of certain neurotransmitters such as acetylcholine and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide does have some limitations. It can be toxic at high doses, and it can also have off-target effects on other receptors.
Orientations Futures
There are a number of potential future directions for research on N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide that may have improved efficacy or reduced toxicity. Another area of interest is in the use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in combination with other drugs or therapies to enhance its effects. Finally, there is also interest in exploring the potential use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in other neurological disorders beyond Alzheimer's disease.
Méthodes De Synthèse
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with adamantan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methylamine to yield the final product.
Applications De Recherche Scientifique
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3,6-dichloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c1-21(17(22)15-13(18)2-3-14(19)20-15)16-11-5-9-4-10(7-11)8-12(16)6-9/h2-3,9-12,16H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSAVRMHJNRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

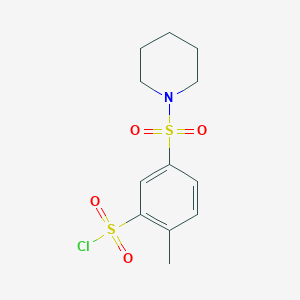
![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)
![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)
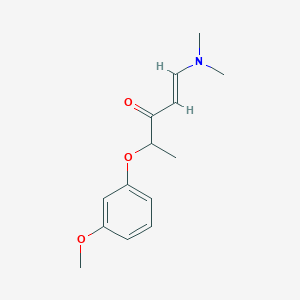
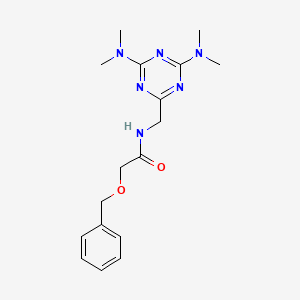
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

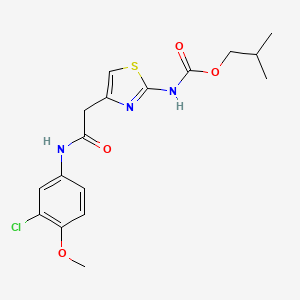
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)

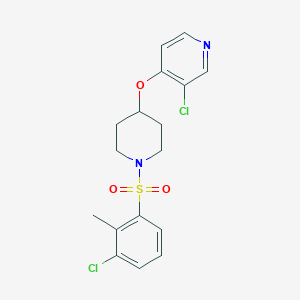

![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)
